molecular formula C9H5F3N2O B3162826 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-22-1

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B3162826
CAS No.: 881841-22-1
M. Wt: 214.14 g/mol
InChI Key: KWFJYFOILOXEDE-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various methods. One notable approach involves the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This method is advantageous due to its broad substrate scope, mild reaction conditions, and tolerance of various functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and selectivity, would apply. Techniques like continuous flow synthesis and the use of robust catalysts could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The trifluoromethyl group and other positions on the imidazo[1,2-a]pyridine ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. For instance, in trifluoromethylation reactions, the compound can generate trifluoromethyl radicals under light irradiation, which then participate in radical substitution reactions . These interactions can modulate biological pathways or chemical processes, depending on the context of its application.

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the combination of its trifluoromethyl group and imidazo[1,2-a]pyridine scaffold. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-14-4-7(5-15)13-8(14)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFJYFOILOXEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856208
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881841-22-1
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
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7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
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7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

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